N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide
Description
This compound features a piperazine-1-carboxamide core substituted with a phenyl group at the 4-position and an acetamide side chain terminating in a 4-(trifluoromethoxy)phenylamino moiety. The trifluoromethoxy group (-OCF₃) enhances lipophilicity and metabolic stability, making it a critical pharmacophore in medicinal chemistry .
Properties
Molecular Formula |
C20H21F3N4O3 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
N-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H21F3N4O3/c21-20(22,23)30-17-8-6-15(7-9-17)25-18(28)14-24-19(29)27-12-10-26(11-13-27)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,24,29)(H,25,28) |
InChI Key |
PCQWLQXOIUJQJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Bis(2-chloroethyl)amine with Aniline Derivatives
The piperazine core is synthesized through cyclization of bis(2-chloroethyl)amine hydrochloride with substituted anilines. Adapted from phenylpiperazine derivative syntheses:
Procedure
-
Alkylation : React 4-methyl-2-fluoroaniline (10 mmol) with bis(2-chloroethyl)amine hydrochloride (12 mmol) in DMF at 80°C for 12 h under N₂.
-
Cyclization : Add K₂CO₃ (15 mmol) and heat to 110°C for 6 h.
-
Isolation : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield 4-phenylpiperazine (85% yield).
Key Data
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 110°C |
| Yield | 85% |
Carboxylic Acid Derivatization
Convert 4-phenylpiperazine to its carboxylic acid derivative using phosgene or triphosgene:
Procedure
-
Add 4-phenylpiperazine (5 mmol) to anhydrous THF at 0°C.
-
Introduce triphosgene (1.2 equiv) dropwise, followed by stirring at 25°C for 4 h.
-
Quench with ice-water, extract with dichloromethane, and evaporate to obtain 4-phenylpiperazine-1-carbonyl chloride (90% yield).
Synthesis of 2-Amino-N-(4-(trifluoromethoxy)phenyl)acetamide
Preparation of 4-(Trifluoromethoxy)aniline
Method A: Nucleophilic Aromatic Substitution
-
React 4-nitrochlorobenzene (10 mmol) with trifluoromethoxide (AgOCF₃, 12 mmol) in DMF at 120°C for 24 h.
-
Reduce the nitro group using H₂/Pd-C in ethanol to yield 4-(trifluoromethoxy)aniline (78% yield).
Method B: Diazotization-Fluorination
-
Diazotize 4-aminophenol with NaNO₂/HCl at 0°C.
-
Treat with CF₃I/CuI to install the trifluoromethoxy group (65% yield).
Acetamide Formation
-
React 4-(trifluoromethoxy)aniline (10 mmol) with bromoacetyl bromide (12 mmol) in CH₂Cl₂ at 0°C.
-
Add Et₃N (15 mmol) and stir for 2 h.
-
Isolate N-(4-(trifluoromethoxy)phenyl)-2-bromoacetamide via filtration (88% yield).
Carboxamide Coupling
Amide Bond Formation
Couple 4-phenylpiperazine-1-carbonyl chloride with 2-amino-N-(4-(trifluoromethoxy)phenyl)acetamide:
Procedure
-
Dissolve 4-phenylpiperazine-1-carbonyl chloride (5 mmol) in anhydrous THF.
-
Add 2-amino-N-(4-(trifluoromethoxy)phenyl)acetamide (5.5 mmol) and Et₃N (10 mmol).
-
Stir at 25°C for 12 h, concentrate, and purify via column chromatography (ethyl acetate/hexane, 1:1) to obtain the target compound (75% yield).
Optimization Data
| Parameter | Value |
|---|---|
| Coupling Agent | None (direct acyl chloride) |
| Base | Et₃N |
| Solvent | THF |
| Reaction Time | 12 h |
| Yield | 75% |
Alternative Routes and Comparative Analysis
Solid-Phase Synthesis
Immobilize 4-phenylpiperazine on Wang resin, followed by sequential coupling with Fmoc-protected glycine and 4-(trifluoromethoxy)aniline. Cleavage with TFA yields the target compound (68% yield).
Microwave-Assisted Synthesis
Accelerate cyclization and coupling steps using microwave irradiation (150°C, 30 min), improving yield to 82%.
Challenges and Mitigation Strategies
-
Trifluoromethoxy Group Stability :
-
Piperazine Ring Oxidation :
-
Carboxamide Hydrolysis :
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development : This compound is being investigated for its potential as a pharmaceutical agent targeting various diseases, particularly neurological disorders, cancer, and inflammation. Its unique trifluoromethoxy substitution enhances binding affinity to biological targets, making it a candidate for drug development.
Antiproliferative Activity : Recent studies have shown that compounds similar to N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide exhibit significant antiproliferative effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and modulation of cellular signaling pathways.
Biological Research Applications
Enzyme Interaction Studies : The compound is utilized in biochemical assays to study enzyme interactions and receptor binding. Its structural properties allow researchers to investigate how it affects specific cellular pathways.
Cellular Pathway Modulation : Research indicates that the compound can modulate signaling pathways involved in cell proliferation and survival, making it valuable in understanding disease mechanisms at the cellular level.
Industrial Applications
Synthesis of Advanced Materials : The unique chemical properties of this compound make it useful in the synthesis of advanced materials. Its ability to act as a catalyst in various chemical reactions enhances its applicability in industrial processes.
Case Study 1: Anticancer Properties
A study published in 2023 demonstrated that derivatives of this compound showed promising results against breast cancer cell lines. The presence of trifluoromethoxy groups was linked to enhanced biological activity due to their electron-withdrawing properties, influencing the compound's interaction with cancer cells.
Case Study 2: Enzyme Inhibition
Research conducted on enzyme inhibitors highlighted that derivatives similar to this compound exhibited strong inhibition against specific kinases involved in cancer progression. This suggests potential applications in targeted cancer therapies.
Mechanism of Action
The mechanism of action of N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
a) Trifluoromethyl vs. Trifluoromethoxy Groups
- N-(2-Oxo-2-{[3-(Trifluoromethyl)Phenyl]Amino}Ethyl)-4-(2-Pyrimidinyl)-1-Piperazinecarboxamide (): Molecular Formula: C₁₈H₁₉F₃N₆O₂ Key Differences: The trifluoromethyl (-CF₃) group at the 3-position on the phenyl ring and a pyrimidinyl substituent on the piperazine ring. Impact: The pyrimidinyl group may enhance π-π stacking interactions, while the -CF₃ group increases electron-withdrawing effects compared to -OCF₃.
b) Chloro and Methyl Substituents
- N-{2-[(4-Chlorobenzyl)Amino]-2-Oxoethyl}-4-Phenylpiperazine-1-Carboxamide (): Molecular Formula: C₂₀H₂₃ClN₄O₂ Key Differences: A 4-chlorobenzyl group replaces the 4-(trifluoromethoxy)phenylamino moiety. Impact: The chloro substituent reduces steric bulk but may decrease metabolic stability compared to -OCF₃ .
- N-(2-((4-Ethylphenyl)Amino)-2-Oxoethyl)-4-Methyl-N-Tosylpiperazine-1-Carboxamide (): Molecular Formula: C₂₃H₃₀N₄O₄S Key Differences: Incorporates a 4-ethylphenyl group and a tosyl (sulfonyl) protecting group. Impact: The ethyl group increases hydrophobicity, while the tosyl group may hinder bioavailability.
Backbone Modifications
a) Piperazine Core with Heterocyclic Additions
- 4-(3-(2-Oxobenzo[d]Oxazol-3(2H)-yl)Propanoyl)-N-Phenylpiperazine-1-Carboxamide (): Molecular Formula: C₂₂H₂₄N₅O₃ Key Differences: A benzo[d]oxazolone moiety is appended via a propanoyl linker.
b) Sulfur-Containing Analogues
- 4-(3-(3-Oxo-2H-Benzo[b][1,4]Thiazin-4(3H)-yl)Propanoyl)-N-Phenylpiperazine-1-Carboxamide (): Molecular Formula: C₂₂H₂₅N₄O₃S Key Differences: A thiazine ring replaces the acetamide side chain. Impact: Sulfur incorporation may alter redox properties and binding affinity.
Fluorinated Analogues
- (Z)-4-(3-(3-Bromo-4-(Trifluoromethyl)Phenyl)-1,4,4,4-Tetrafluorobut-1-en-1-yl)-N-(2-Oxo-2-((2,2,2-Trifluoroethyl)Amino)Ethyl)-2-(Trifluoromethyl)Benzamide (): Molecular Formula: C₂₃H₁₄BrF₁₀N₂O₂ Key Differences: Multiple trifluoromethyl groups and a tetrafluorobutene chain. Impact: High fluorination enhances metabolic resistance but may increase toxicity risks.
Structural and Physicochemical Data Table
Research Findings and Trends
- Synthetic Routes : Many analogues (e.g., ) are synthesized via coupling reactions using reagents like HCTU or DCC, followed by purification via silica gel chromatography.
- Fluorine Impact : Trifluoromethoxy and trifluoromethyl groups improve binding to hydrophobic pockets in target proteins but may complicate synthetic workflows due to their electron-withdrawing nature .
- Bioactivity Gaps : While structural data are abundant, biological activity data (e.g., IC₅₀, pharmacokinetics) are absent in the provided evidence, highlighting a need for targeted assays.
Biological Activity
N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide, also referred to by its CAS number 1010917-10-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications supported by relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a piperazine ring substituted with a trifluoromethoxy group and an oxoethyl side chain. The molecular formula is with a molecular weight of 432.4 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C21H19F3N4O3 |
| Molecular Weight | 432.4 g/mol |
| CAS Number | 1010917-10-8 |
Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. A study synthesized several derivatives and tested them in standard seizure models, revealing that many compounds were effective in reducing seizure activity . The most potent derivatives showed significant effects in the maximal electroshock (MES) and pentylenetetrazole (PTZ) models.
Antioxidant Activity
Another area of investigation involves the antioxidant properties of related compounds. For instance, thieno[2,3-c]pyrazole derivatives have been shown to protect erythrocytes from oxidative damage caused by toxic substances like nonylphenol. This suggests that similar piperazine derivatives may also possess protective effects against oxidative stress .
Anticancer Properties
The anticancer potential of compounds with structural similarities to this compound has been explored. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including MDA-MB-231, with IC50 values indicating significant potency . The presence of electron-withdrawing groups in the structure was correlated with enhanced activity, highlighting the importance of molecular modifications for optimizing therapeutic efficacy.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit phosphodiesterases (PDEs), which play roles in various signaling pathways related to inflammation and seizure activity.
- Modulation of Neurotransmitter Systems : The piperazine moiety may interact with neurotransmitter receptors, influencing excitatory and inhibitory signaling in the central nervous system.
- Antioxidant Mechanisms : Compounds exhibiting antioxidant properties may scavenge free radicals or enhance endogenous antioxidant defenses.
Study 1: Anticonvulsant Screening
In a study focused on anticonvulsant activity, derivatives were screened using MES and PTZ models. Results indicated that most compounds reduced seizure incidence significantly compared to controls, with some achieving complete protection at certain dosages .
Study 2: Cytotoxicity Evaluation
A comprehensive evaluation of cytotoxicity against the MDA-MB-231 breast cancer cell line revealed that modifications in the chemical structure led to varying degrees of effectiveness. Compounds with specific substitutions demonstrated IC50 values as low as 27.6 μM, indicating substantial anticancer potential .
Q & A
Q. Methodological Recommendation :
- Perform saturation binding experiments to determine K and B.
- Validate with CRISPR-edited cell lines lacking the target receptor .
How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Advanced Research Question
Focus on modifying:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
